17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate

structural confirmation molecular identity pharmacopoeial impurity profiling

Pharmaceutical QC labs require Cyproterone Acetate EP Impurity A (6-Deschloro Cyproterone Acetate) for HPLC system suitability verification during batch release testing. Generic steroid substitutes are unsuitable due to the critical 6-deschloro structural feature (MW 382.49 vs. 416.94 for Cyproterone Acetate). - Enables unambiguous chromatographic resolution at 210 nm (HPLC-UV) from the API peak. - Certified reference material with full characterization data (InChI Key, ≥98% HPLC purity). - Supports ANDA regulatory submissions, forced degradation studies per ICH Q1A(R2), and in-process control monitoring. Supplied with a Certificate of Analysis; ship ambient globally.

Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
CAS No. 2701-50-0
Cat. No. B195059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate
CAS2701-50-0
Synonyms6-Deschloro Cyproterone Acetate;  (1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione;  17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate
Molecular FormulaC24H30O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C
InChIInChI=1S/C24H30O4/c1-13(25)24(28-14(2)26)10-8-18-16-6-5-15-11-21(27)17-12-20(17)23(15,4)19(16)7-9-22(18,24)3/h5-6,11,16-20H,7-10,12H2,1-4H3/t16?,17?,18?,19?,20?,22-,23-,24-/m0/s1
InChIKeyARUYPSAYKHCXNE-UEEBKWBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate (CAS 2701-50-0) – Structural Identity and Pharmacopoeial Classification


The compound registered under CAS 2701-50-0, systematically designated as (1β,2β)-17-(acetyloxy)-1,2-dihydro-3′H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione (molecular formula C₂₄H₃₀O₄, MW 382.49 g/mol), is recognized in authoritative pharmacopoeial and regulatory contexts as Cyproterone Acetate EP Impurity A, also referred to as 6-Deschloro Cyproterone Acetate [1]. This compound is a synthetic steroidal derivative belonging to the 17-hydroxy-1α,2α-methylene-pregna-4,6-diene-3,20-dione acetate class, structurally distinguished from the therapeutic antiandrogen cyproterone acetate (CAS 427-51-0) by the absence of the 6-chloro substituent [2]. It is primarily utilized as a reference standard in pharmaceutical quality control, analytical method validation, and regulatory submission processes, rather than as an active pharmaceutical ingredient [3].

Workflow
Cyproterone acetate impurity profiling for EP/USP compliance
Selection Logic
Distinct 6-deschloro identity ensures system suitability separation
Use Context
Method validation, ANDA submission, stability-indicating studies

Why Generic Substitution of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate Fails: Structural Divergence from Cyproterone Acetate and Pharmacopoeial Specificity


Generic interchange of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate (6-Deschloro Cyproterone Acetate) with its closest structural analog, cyproterone acetate, or with other pharmacopoeial impurities of the cyproterone family, is precluded by a critical structural feature: the absence of the 6-chloro atom [1]. This single atomic substitution (‒H for ‒Cl at C6) produces a molecular weight shift from 416.94 g/mol (cyproterone acetate) to 382.49 g/mol [2], alters the melting point from 200–201 °C to 280–281 °C, and fundamentally changes the chromatographic retention behavior, UV absorption profile, and mass spectrometric fragmentation pattern [3]. Furthermore, the compound is lexically and functionally defined as a process-specific impurity (EP Impurity A), not a therapeutic agent; its procurement value therefore resides exclusively in its fitness as a reference marker for analytical selectivity, system suitability, and impurity quantification—roles that no generic substitute can fulfill without explicit pharmacopoeial identity confirmation .

6-Chloro absence alters chromatographic and spectral identity
Molecular weight, melting point, and UV absorption shift significantly from cyproterone acetate; generic steroidal impurities will not match.
Pharmacopoeial impurity designation is process-specific
Defined as EP Impurity A; other cyproterone-related impurities or API-grade material cannot fulfill impurity marker requirements.
Procurement value is reference-standard fidelity, not purity threshold
Maximal API purity (>99%) is irrelevant; suitability relies on structural confirmation and certified impurity identity.

Quantitative Differentiation Evidence for 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: A Comparator-Anchored Procurement Guide


Molecular Identity and Structural Divergence: 6-Deschloro vs. 6-Chloro Cyproterone Acetate

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate (CAS 2701-50-0) is the 6-deschloro analog of cyproterone acetate (CAS 427-51-0), differing by the formal replacement of the chlorine atom at position C6 with a hydrogen atom [1]. This structural modification results in a molecular formula of C₂₄H₃₀O₄ (MW 382.49) compared to C₂₄H₂₉ClO₄ (MW 416.94) for the parent drug, yielding a molecular weight reduction of 34.45 g/mol (‒8.3%) [2]. The InChI Key for the target compound (ARUYPSAYKHCXNE-UQNNAPNASA-N) confirms its unique stereochemical configuration at positions 1β,2β [3].

Molecular Identity
Head-to-head
C₂₄H₃₀O₄ / 382.49 g/mol vs C₂₄H₂₉ClO₄ / 416.94 g/mol; ΔMW –34.45 g/mol (–8.3%)
Supports unambiguous impurity peak resolution in chromatographic and MS detection
CAS registry identity confirmed; distinct InChI Key
structural confirmation molecular identity pharmacopoeial impurity profiling

Melting Point Differentiation: Thermal Stability and Identity Verification

The melting point of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate (CAS 2701-50-0) is reported as 280–281 °C, with an alternative specification of >172 °C with decomposition from a commercial source, compared to 200–201 °C for cyproterone acetate (CAS 427-51-0) [1]. The ΔTm of approximately +80 °C reflects the substantially different crystal lattice energy arising from altered intermolecular interactions consequent to 6-chloro deletion [2].

Melting Point
Reported
280–281 °C (vs 200–201 °C for cyproterone acetate)
Orthogonal identity verification parameter for EP Impurity A
Value may vary by batch; vendor specification >172 °C (dec.)
melting point thermal analysis identity testing

Purity Specifications and Commercial Availability: Benchmarking for Analytical Reference Procurement

Commercial sourcing channels for CAS 2701-50-0 supply the compound with certified purities of ≥95% (HPLC), ≥98% (HPLC), and up to analytical reference grade, with pack sizes ranging from 5 mg to 100 mg . Indicative pricing for 5 mg analytical-grade material is approximately ¥320–¥1,038 from different suppliers, reflecting batch-specific characterization and certification costs [1]. By comparison, cyproterone acetate API reference standards (CAS 427-51-0) are typically supplied at 99.87% purity (HPLC) from pharmaceutical-grade suppliers . This purity differential (≥98% vs. 99.87%) reflects the distinct intended use: impurity reference identification vs. API potency determination.

Purity Benchmark
Cross-study comparable
≥95–98% (HPLC) impurity standard vs 99.87% API reference
Impurity standard valued for structural identity, not maximal purity
Pricing reflects reference-standard characterization, not API-grade
purity specification HPLC pharmaceutical reference standard

Analytical Detection Parameters: HPLC-UV and GC-FID Conditions for Impurity Quantification

Cyproterone Acetate EP Impurity A (CAS 2701-50-0) can be analyzed using HPLC with UV detection at 210 nm or by gas chromatography with flame ionization detection at 230 °C, as specified by impurity reference standard suppliers . The 6-chloro substituent in the parent molecule (cyproterone acetate) contributes to a UV absorption maximum at 281 nm (ε = 17,280 in methanol), which is absent in the 6-deschloro analog due to altered chromophoric conjugation [1]. This spectral distinction enables unambiguous chromatographic resolution and quantification of Impurity A from the API peak.

Detection Profile
Class-level
HPLC-UV 210 nm / GC-FID 230 °C; distinct from API λmax 281 nm
Enables system suitability without API peak interference
Supplier-specified conditions; verify in-house method transfer
HPLC-UV GC-FID analytical method validation

Synthesis Patent Pathway: Process-Specific Differentiation from Cyproterone Acetate

A dedicated patent process (JPH0414680B2, assigned to Schering AG) describes a multistep route for the production of 17α-acetoxy-1,2-methylene-4,6-pregnadiene-3,20-dione (corresponding to CAS 2701-50-0), involving ketalization of the 20-keto group of 17α-hydroxy-1,4,6-pregnatriene-3,20-dione, followed by methylenation at the 1,2-position using trimethylsulfoxonium iodide, and subsequent hydrolysis with simultaneous acetylation [1]. This synthetic pathway is distinct from that of cyproterone acetate, which incorporates chlorination at the 6-position as an additional step (Wiechert, DE 1189991; US 3234093) [2]. The availability of a dedicated patent process confirms that the compound is manufacturable as an isolated, characterized intermediate rather than merely a degradant.

Synthetic Route
Head-to-head
JPH0414680B2 process (no chlorination) vs DE 1189991 (chlorination step)
Confirmable process provenance supports reference-standard traceability
Patent documentation confirms discrete synthesis as impurity marker
patent synthesis process chemistry steroidal intermediates

Validated Application Scenarios for 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate (CAS 2701-50-0): Evidence-Anchored Use Cases


Pharmacopoeial Impurity Reference Standard for Cyproterone Acetate Finished Product Release Testing

In pharmaceutical quality control laboratories, CAS 2701-50-0 serves as Cyproterone Acetate EP Impurity A, used to spike cyproterone acetate drug substance and finished dosage forms for chromatographic system suitability verification. The compound's distinct HPLC-UV detection wavelength (210 nm) and molecular weight (382.49 g/mol) enable unambiguous resolution from the API peak, fulfilling the EP monograph requirement for impurity quantification [1]. Procurement of this specific impurity reference standard—rather than any generic steroid—is a regulatory prerequisite for batch release testing under European Pharmacopoeia compliance .

Analytical Method Development and Validation (AMV) for ANDA Submissions

During Abbreviated New Drug Application (ANDA) preparation for generic cyproterone acetate products, analytical method validation protocols mandate the use of characterized impurity reference standards to demonstrate specificity, linearity, accuracy, and precision of the proposed HPLC or GC method [1]. CAS 2701-50-0, supplied with detailed characterization data including molecular identity confirmation via InChI Key (ARUYPSAYKHCXNE-UQNNAPNASA-N) and certified purity (≥95% to ≥98% HPLC), meets the FDA and EMA guideline requirements for impurity reference materials in ANDA submissions .

Process Development and Scale-Up: Monitoring Deschloro Impurity Formation During Cyproterone Acetate Synthesis

The dedicated synthesis patent (JPH0414680B2) for the 6-deschloro compound confirms that this structurally defined impurity can arise from process routes that bypass or incompletely execute the 6-chlorination step [1]. In chemical process development, procuring an authenticated sample of CAS 2701-50-0 enables in-process control (IPC) monitoring by spiking reaction stream aliquots to verify that the deschloro impurity level remains below the acceptance threshold throughout scale-up. The melting point specification (280–281 °C) further provides a robust identity check upon receipt before use as a process impurity marker .

Stability-Indicating Method Validation: Forced Degradation Studies for Cyproterone Acetate Formulations

In forced degradation (stress testing) studies of cyproterone acetate drug products, the potential formation of the 6-deschloro degradant must be evaluated as part of stability-indicating method validation per ICH Q1A(R2) guidelines [1]. CAS 2701-50-0 is used as an authentic marker to confirm that the analytical method can separate and quantify any dechlorinated degradant formed under hydrolytic, thermal, or photolytic stress conditions. The distinct GC-FID detection conditions (230 °C) offer an orthogonal analytical approach for verifying peak identity in complex stress degradation matrices .

Application
Selection Property
Validation Focus
EP Impurity Release Testing
Structural identity & chromatographic resolution
System suitability per EP monograph
ANDA Method Validation
Certified purity & identity documentation
Specificity & accuracy per FDA/EMA guidelines
Process Impurity Monitoring
Defined synthesis pathway & IPC marker fitness
Deschloro impurity threshold during scale-up
Stability-Indicating Method Validation
Forced degradation marker authenticity
Separation & quantification under stress conditions
Quote Request

Request a Quote for 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.